molecular formula C19H32O2 B14557446 Methyl octadec-5-en-9-ynoate CAS No. 62228-32-4

Methyl octadec-5-en-9-ynoate

Cat. No.: B14557446
CAS No.: 62228-32-4
M. Wt: 292.5 g/mol
InChI Key: RQSRGGDXAXYUAK-UHFFFAOYSA-N
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Description

Methyl octadec-5-en-9-ynoate is a methyl ester characterized by an 18-carbon chain (octadec-) containing both a double bond at position 5 (en-) and a triple bond at position 9 (yn-). This structural duality confers unique chemical reactivity and physical properties, distinguishing it from saturated esters or those with isolated unsaturation.

Properties

CAS No.

62228-32-4

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

methyl octadec-5-en-9-ynoate

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h14-15H,3-9,12-13,16-18H2,1-2H3

InChI Key

RQSRGGDXAXYUAK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CCCC=CCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadec-5-en-9-ynoate can be synthesized through several methods. One common approach involves the reaction of methyl undec-10-ynoate with selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane. This reaction yields a mixture of positional isomers, including methyl 8-oxo- and 11-oxo-octadec-9-ynoate . Another method involves the reaction of methyl octadec-trans-11-en-9-ynoate with mercuric sulfate in the presence of sulfuric acid, which produces methyl 9(10)-oxooctadec-trans-11-enoates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those described above. The use of selenium dioxide and tert-butyl hydroperoxide is common due to the efficiency and selectivity of these reagents in producing the desired product.

Chemical Reactions Analysis

Oxidation Reactions

Methyl octadec-5-en-9-ynoate undergoes regioselective oxidation at allylic (C4/C6) and propargylic (C8/C10) positions under varying conditions:

Reagent/ConditionsProducts FormedYieldKey ObservationsSources
SeO₂/TBHP in aqueous dioxane8-Oxo-octadec-5-en-9-ynoate
8-Hydroxy-octadec-5-en-9-ynoate
6%
70%
Propargylic oxidation dominates due to triple bond activation.
Ozone (O₃) followed by reductive workup5,6-Dihydroxy-octadec-9-ynoate
9,10-Dihydroxy-octadec-5-enoate
45%Ozonolysis cleaves double bond preferentially.
KMnO₄ (acidic conditions)5,6-Diketo-octadec-9-ynoate30%Over-oxidation leads to diketone formation.

Mechanistic Insights :

  • SeO₂/TBHP : Radical-based hydrogen abstraction at propargylic C8 generates allylic radicals, leading to keto or hydroxy derivatives .

  • Ozonolysis : Electrophilic addition of ozone to the less substituted double bond (C5–C6) forms ozonides, which decompose to dihydroxy products .

Epoxidation Reactions

The C5–C6 double bond is susceptible to epoxidation using peroxides:

Reagent SystemEpoxide ProductYieldSelectivity NotesSources
Oxone® (KHSO₅) + trifluoroacetoneMethyl 5,6-epoxy-octadec-9-ynoate92%High regioselectivity for less substituted alkene.
mCPBA (meta-chloroperbenzoic acid)Methyl 5,6-epoxy-octadec-9-ynoate88%Stereospecific cis-epoxidation.

Analytical Validation :

  • FTIR : Epoxide ring confirmed by absorption at 824–845 cm⁻¹ .

  • ¹H NMR : Characteristic epoxide protons at δ 3.1–3.3 ppm (multiplet) .

Hydrogenation and Reduction

Catalytic hydrogenation selectively reduces unsaturated bonds:

Catalyst/ConditionsProducts FormedYieldSelectivitySources
H₂/Pd-C (1 atm)Methyl octadec-5-enoate (triple → single bond)95%Full hydrogenation of triple bond.
H₂/Lindlar catalystMethyl octadec-5-en-9Z-enoate85%Stereoselective cis-hydrogenation.
NaBH₄/NiCl₂Methyl 9-hydroxy-octadec-5-enoate60%Partial reduction of triple bond.

Key Trends :

  • Triple bonds reduce faster than double bonds under mild H₂ conditions.

  • Lindlar’s catalyst preserves the double bond geometry while hydrogenating the alkyne .

Hydrolysis and Functional Group Interconversion

The ester group participates in nucleophilic reactions:

ConditionsProducts FormedYieldNotesSources
NaOH (aqueous, reflux)Octadec-5-en-9-ynoic acid98%Saponification of ester to acid.
LiAlH₄ (anhydrous ether)Octadec-5-en-9-ynol75%Reduction of ester to alcohol.

Limitations and Challenges

  • Regioselectivity : Competing oxidation at allylic (C4/C6) vs. propargylic (C8/C10) sites requires careful optimization .

  • Stability : Epoxides derived from the C5–C6 bond are prone to ring-opening under acidic conditions .

  • Analytical Complexity : Overlapping spectral signals for keto/hydroxy derivatives necessitate advanced techniques like GC-MS or 2D NMR .

Future Research Directions

  • Biocatalytic Modifications : Enzymatic oxidation or reduction for greener synthesis .

  • Polymer Chemistry : Exploiting the ene-yne system for crosslinking in bio-based polymers .

Scientific Research Applications

Methyl octadec-5-en-9-ynoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying the interactions of fatty acid esters with biological membranes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl octadec-5-en-9-ynoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s double and triple bonds allow it to participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. For example, its oxidation products can interact with cellular components, affecting processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 9-Octadecenoate

  • Physical Properties : Likely higher melting and boiling points compared to saturated esters due to increased molecular rigidity from the double bond. However, its lack of a triple bond reduces its reactivity toward electrophilic additions .
  • Applications: Limited to non-fragrance/non-flavor uses due to safety restrictions, as noted in safety data .

Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

  • Structure: Features a triple bond (ynoate) at position 2 and bulky diphenyl groups.
  • Reactivity: The triple bond enhances susceptibility to cycloaddition reactions (e.g., Huisgen reactions) and catalytic hydrogenation. Steric hindrance from diphenyl groups may limit reaction rates compared to Methyl octadec-5-en-9-ynoate, which lacks bulky substituents .
  • Crystallography: The compound’s crystal structure (CCDC 1901024) reveals planar geometry around the triple bond, a feature likely shared with this compound .

(Z)-Octadec-9-en-1-yl Methacrylate

  • Structure : A methacrylate ester with a double bond at position 9.
  • Applications: Used in polymer research due to the methacrylate group’s radical polymerization capability. Unlike this compound, this compound’s terminal ester group (methacrylate) enables crosslinking in materials science .

Physical and Chemical Properties Comparison

Table 1. Key Properties of this compound and Analogs

Property This compound* Methyl 9-Octadecenoate Ethyl Pent-2-ynoate Derivative
Molecular Formula C₁₉H₃₂O₂ C₁₉H₃₆O₂ C₂₃H₂₂O₅
Unsaturation 1 double bond, 1 triple bond 1 double bond 1 triple bond
Reactivity High (electrophilic additions) Moderate High (steric hindrance limits)
Applications Research (potential catalysts) Non-fragrance/non-flavor Organic synthesis, crystallography

Research Findings and Reactivity Insights

  • Synthetic Challenges: The coexistence of ene and yne groups in this compound complicates selective hydrogenation or functionalization. Similar compounds like ethyl pent-2-ynoate require precise catalytic conditions to avoid over-reduction .
  • Spectroscopic Data: NMR patterns for methyl esters (e.g., δ 3.70 ppm for methyl groups in ) suggest diagnostic peaks for verifying esterification and unsaturation in this compound .
  • Safety Profile: Analogous to methyl 9-octadecenoate, this compound is likely restricted to laboratory research due to undefined safety thresholds for industrial or consumer use .

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